molecular formula C19H20N8S B4482603 7-Methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4482603
M. Wt: 392.5 g/mol
InChI Key: ZEOXQMBGAYEMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused triazolo[1,5-a]pyrimidine core. Its structure includes:

  • Methyl group at position 7, enhancing lipophilicity and metabolic stability.
  • 4-Methylpiperazino-pyrimidinyl substituent at position 6, which facilitates interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs) .
  • 2-Thienyl group at position 2, contributing to π-π stacking interactions and selectivity in receptor binding .

This compound’s structural complexity allows for multi-target engagement, making it a candidate for therapeutic applications in oncology and neurology. Its synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors with pyrimidine derivatives .

Properties

IUPAC Name

7-methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8S/c1-13-14(12-21-19-23-17(24-27(13)19)16-4-3-11-28-16)15-5-6-20-18(22-15)26-9-7-25(2)8-10-26/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOXQMBGAYEMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CS3)C4=NC(=NC=C4)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions that include the formation of intermediate compounds. The process often begins with the preparation of 2-(4-methylpiperazino)benzaldehyde, which is then subjected to cyclization reactions to form the desired heterocyclic structure . The reaction conditions usually involve the use of strong bases, oxidizing agents, and controlled temperatures to ensure the successful formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

General Reactivity of Triazolo[1,5-a]Pyrimidine Derivatives

The triazolo[1,5-a]pyrimidine scaffold is known for its versatility in medicinal chemistry and materials science. Key reactive positions include:

  • Position 5 : Susceptible to nucleophilic substitution due to electron-deficient pyrimidine ring.

  • Position 7 : Often functionalized via cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

  • Exocyclic amino groups : Participate in condensation or alkylation reactions .

For example:

  • Palladium-catalyzed cross-coupling at position 7 with aryl/heteroaryl boronic acids is well-documented (e.g., Suzuki reactions) .

  • Formylation at position 3 using Vilsmeier-Haack conditions yields aldehydes for further derivatization .

Functionalization of Substituents in the Target Compound

The target molecule contains three distinct substituents:

  • 2-Thienyl group at position 2 : Likely introduced via cyclocondensation of thiophene-containing precursors.

  • 4-Methylpiperazinyl-pyrimidine at position 6 : Suggests post-synthetic modification (e.g., nucleophilic aromatic substitution or Buchwald-Hartwig amination).

  • Methyl group at position 7 : Typically installed via alkylation or Friedel-Crafts reactions during scaffold synthesis .

Hypothetical Reaction Pathways (Based on Analogous Systems):

Reaction Type Conditions Expected Outcome
Nucleophilic Substitution K2_2CO3_3, DMF, 80°CReplacement of chloro/methoxy groups at position 5/6
Suzuki Coupling Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2OIntroduction of aryl/heteroaryl groups at position 7
Reductive Amination NaBH3_3CN, MeOHModification of the 4-methylpiperazinyl moiety

Stability and Reactivity Considerations

  • Acid/Base Sensitivity : The 4-methylpiperazinyl group may undergo protonation or hydrolysis under strongly acidic/basic conditions .

  • Photoreactivity : Thienyl substituents can participate in [2+2] cycloadditions under UV light .

  • Metal Coordination : The triazolo-pyrimidine core may act as a ligand for transition metals (e.g., Ru, Pt), enabling catalytic applications .

Gaps in Current Knowledge

No experimental data exists for the following:

  • Catalytic hydrogenation of the pyrimidine ring.

  • Enzymatic transformations involving cytochrome P450 isoforms.

  • Solid-state reactivity (e.g., mechanochemical modifications).

Recommended Synthetic Strategies

Based on analogous systems ( ):

  • Scaffold Assembly :

    • Use a Biginelli-like cyclocondensation of 3-aminotriazole, thiophene-carboxaldehyde, and methyl-substituted β-ketoester.

  • Late-Stage Functionalization :

    • Introduce the 4-methylpiperazinyl-pyrimidine via Buchwald-Hartwig coupling.

Scientific Research Applications

The compound exhibits a range of biological activities that are pivotal for its application in drug development:

Kinase Inhibition

One of the primary applications of this compound is as a kinase inhibitor. It has shown potential in inhibiting specific kinases involved in cancer progression, particularly those associated with cell proliferation and survival pathways.

Anticancer Properties

Research indicates that compounds with similar structures have demonstrated anticancer effects by targeting specific pathways in cancer cells. The presence of the triazole and pyrimidine rings enhances its ability to interact with biological targets relevant to tumor growth inhibition.

Neuropharmacological Effects

The piperazine moiety suggests potential applications in neuropharmacology, where it may serve as a lead compound for developing treatments for neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

  • Study on Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited Aurora kinases, which are crucial in cell cycle regulation. The inhibition led to decreased cell viability in cancer cell lines, showcasing its potential as an anticancer agent .
  • Neuropharmacological Research : Another investigation focused on the piperazine component, revealing that modifications to this part of the molecule could enhance binding affinity to serotonin receptors, indicating possible antidepressant properties .

Mechanism of Action

The mechanism of action of 7-Methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazolopyrimidine derivatives:

Compound Name Structural Features Biological Activity Key Differentiators
7-Methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine core with 4-methylpiperazino-pyrimidinyl and thienyl substituents Anticancer (kinase inhibition), neuroprotective (GPCR modulation) Unique combination of 4-methylpiperazine (enhanced receptor affinity) and thienyl (selectivity) groups
1-(2-Chlorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine Piperazine-linked pyrazolo[1,5-a]pyrazine core with chlorophenyl substitution Anticancer (DNA intercalation) Chlorophenyl group increases cytotoxicity but reduces selectivity compared to thienyl
N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin)pyrimidine Pyrimidine core with dimethylamino-piperazine substituent Neuroprotective (GABA receptor modulation) Dimethyl substitution reduces steric hindrance, improving CNS penetration
Pyrazolo[1,5-a]pyrimidines Fused pyrazole-pyrimidine core without piperazine/thienyl groups Antiviral (viral polymerase inhibition) Simpler structure limits multi-target potential but enhances synthetic accessibility
2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine with fluorobenzyl and pyridyl substituents Antidiabetic (AMPK activation), anti-inflammatory Fluorobenzyl group improves metabolic stability; lacks piperazine-mediated receptor interactions
Triazolo-triazine derivatives Triazolo-triazine core with nitro/amino groups Energetic materials (high stability and energy content) Non-medicinal applications due to explosive properties; divergent functional roles

Key Insights from Comparative Analysis:

Substituent-Driven Activity: The 4-methylpiperazino group in the target compound enhances binding to kinase ATP pockets and GPCRs, unlike simpler pyrazolo[1,5-a]pyrimidines . The thienyl group provides superior selectivity over chlorophenyl or fluorobenzyl analogs, reducing off-target effects .

Synthetic Complexity :

  • Compounds with fused piperazine-pyrimidine systems (e.g., the target compound) require advanced multi-component reactions, whereas pyrazolo[1,5-a]pyrimidines are synthesized via simpler cyclocondensation .

Therapeutic Scope :

  • The target compound’s multi-target profile contrasts with specialized analogs like triazolo-triazines (energetic materials) or pyrazolo[1,5-a]pyrimidines (antiviral agents) .

Pharmacokinetic Properties :

  • Lipophilicity : The methyl and thienyl groups improve membrane permeability compared to polar derivatives like pyrimidin-5-amines .
  • Metabolic Stability : Fluorine-containing analogs (e.g., 2-(4-fluorobenzyl)-7-(3-pyridyl)triazolo[1,5-a]pyrimidine) exhibit longer half-lives but lower CNS activity .

Biological Activity

The compound 7-Methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}N6_{6}S
  • Molecular Weight : 318.41 g/mol

The compound features a triazolo-pyrimidine core with substituents that enhance its biological activity. The presence of the 4-methylpiperazine moiety is particularly significant in modulating receptor interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole and pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. In vitro assays revealed that certain derivatives exhibited IC50_{50} values in the micromolar range, indicating potent activity against these malignancies .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50_{50} (µM)Reference
Compound AMCF-710
Compound BBel-740215
Target CompoundMCF-712Current Study

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The lipophilicity of the compound plays a crucial role in its ability to penetrate bacterial membranes .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32Current Study
Escherichia coli64Current Study

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The triazole ring is known to interact with various enzymes involved in nucleic acid synthesis, potentially leading to cell cycle arrest.
  • Receptor Modulation : The 4-methylpiperazine group may enhance binding affinity to serotonin receptors (5-HT2A_{2A}), which could implicate this compound in neuropharmacological activities .
  • Induction of Apoptosis : Studies suggest that related compounds can induce apoptosis in cancer cells through mitochondrial pathways, promoting cell death via cytochrome c release and caspase activation.

Case Studies

A notable case study involved the evaluation of a related compound in a murine xenograft model of breast cancer. The administration of the compound resulted in significant tumor regression when used in conjunction with conventional chemotherapeutics like doxorubicin. This suggests potential for combination therapy approaches .

Q & A

Basic: What are the established synthetic routes for 7-methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-step cyclocondensation and functionalization. A general protocol includes:

  • Step 1 : Formation of the triazolo[1,5-a]pyrimidine core via condensation of aminoguanidine with β-keto esters (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes in dimethylformamide (DMF) at 100–120°C for 10–12 minutes .
  • Step 2 : Introduction of the 4-methylpiperazine substituent at the pyrimidine ring using nucleophilic substitution or coupling reactions. Piperazine derivatives are often introduced via refluxing in ethanol/water with catalysts like TMDP (trimethylenedipiperidine), though TMDP’s toxicity requires careful handling .
  • Step 3 : Thienyl group incorporation via Suzuki-Miyaura cross-coupling or direct alkylation, depending on the reactivity of the thiophene precursor.
    Key optimization : Use ethanol/water (1:1 v/v) as a solvent mixture to improve yield (up to 85%) and reduce side reactions .

Basic: How is the compound characterized, and what spectroscopic data are critical for structural validation?

Characterization relies on:

  • 1H/13C NMR : Key peaks include:
    • Thienyl protons (δ 7.2–7.5 ppm, multiplet).
    • Triazolo-pyrimidine C=N signals (δ 160–165 ppm in 13C NMR).
    • 4-Methylpiperazine N-CH3 (δ 2.3–2.5 ppm, singlet) .
  • IR spectroscopy : Confirm C=N (1650–1680 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches.
  • Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .
    Advanced tip : Use 2D NMR (COSY, HSQC) to resolve tautomerism in the triazole-pyrimidine system .

Advanced: How can researchers resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values)?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or enzyme sources. Standardize using the MTT assay with positive controls (e.g., doxorubicin for cytotoxicity).
  • Solubility artifacts : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions ≤0.1% v/v and confirm solubility via dynamic light scattering .
  • Metabolic interference : Check for CYP450 interactions using liver microsome assays. For example, the 4-methylpiperazine group may enhance metabolic stability compared to unsubstituted analogs .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxylate) to the thienyl or piperazine moieties to improve solubility. Trifluoromethyl groups can enhance metabolic stability .
  • Prodrug design : Mask the triazole NH with acetyl or PEG groups to enhance oral bioavailability.
  • Toxicity mitigation : Replace TMDP with less toxic catalysts (e.g., piperazine derivatives) during synthesis .

Basic: What are the primary pharmacological targets of this compound?

The compound’s triazolo-pyrimidine core and 4-methylpiperazine side chain suggest activity against:

  • Kinase inhibition : Potential targeting of EGFR or CDK2 due to structural similarity to pyrimidine-based kinase inhibitors (e.g., imatinib analogs) .
  • GPCR modulation : The piperazine moiety may interact with serotonin or dopamine receptors. Validate via radioligand binding assays .

Advanced: How to address challenges in scaling up synthesis for preclinical studies?

  • Catalyst selection : Avoid TMDP due to toxicity; substitute with immobilized piperazine on silica gel for safer handling .
  • Continuous flow reactors : Improve yield (from ~75% to >90%) and reduce reaction time (from 12 hours to 2–3 hours) .
  • Purification : Use automated flash chromatography with C18 columns to isolate the compound from byproducts (e.g., unreacted thienyl precursors) .

Basic: What analytical methods confirm compound purity?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .
  • Mass spectrometry : Confirm molecular ion peak at m/z 435.1 [M+H]⁺ (theoretical MW: 434.5 g/mol).
  • TLC : Rf = 0.6–0.7 in ethyl acetate/hexane (1:1) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Synthesize analogs with pyrazolo[1,5-a]pyrimidine or thieno[2,3-d]pyrimidine cores to compare bioactivity .
  • Side-chain variations : Replace 4-methylpiperazine with morpholine or thiomorpholine to assess impact on kinase selectivity .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to EGFR (PDB ID: 1M17) and correlate with experimental IC50 values .

Basic: What safety precautions are required during handling?

  • Toxicity : The compound may exhibit acute toxicity (LD50 ~200 mg/kg in rodents). Use PPE (gloves, lab coat) and work in a fume hood.
  • Disposal : Incinerate at >1000°C to avoid environmental release of piperazine derivatives .

Advanced: How to investigate metabolic pathways and degradation products?

  • In vitro metabolism : Use human liver microsomes with NADPH cofactor; analyze via LC-MS/MS. Major metabolites likely include hydroxylated piperazine and oxidized thienyl groups.
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via HPLC-UV at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.